molecular formula C11H14N2O2S B4661507 Carbamic acid, N-[[(phenylmethyl)amino]thioxomethyl]-, ethyl ester CAS No. 54035-70-0

Carbamic acid, N-[[(phenylmethyl)amino]thioxomethyl]-, ethyl ester

Cat. No.: B4661507
CAS No.: 54035-70-0
M. Wt: 238.31 g/mol
InChI Key: JSCAZCQFTYZHNI-UHFFFAOYSA-N
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Description

IUPAC Name: Carbamic acid, N-[[(phenylmethyl)amino]thioxomethyl]-, ethyl ester Molecular Formula: C₁₁H₁₄N₂O₂S (inferred) Molar Mass: ~238.3 g/mol (calculated) Structural Features:

  • Core: Ethyl carbamate (O=C(OCH₂CH₃)NH–) functionalized with a thioxomethyl (–C(=S)–) group.
  • Substituent: A benzylamine (–NH–CH₂–C₆H₅) moiety attached to the thioxomethyl group.
    Key Properties:
  • The thioamide (C=S) group may participate in hydrogen bonding or metal coordination, influencing reactivity and biological activity .

Properties

IUPAC Name

ethyl N-(benzylcarbamothioyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c1-2-15-11(14)13-10(16)12-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,12,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCAZCQFTYZHNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=S)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10366705
Record name ST50036613
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54035-70-0
Record name ST50036613
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, N-[[(phenylmethyl)amino]thioxomethyl]-, ethyl ester typically involves the reaction of ethyl chloroformate with N-[(phenylmethyl)amino]thioxomethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control of reaction conditions and higher yields. The use of automated systems and advanced monitoring techniques ensures the consistency and quality of the product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-[[(phenylmethyl)amino]thioxomethyl]-, ethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxomethyl group to a methyl group.

    Substitution: The ethyl ester group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methyl derivatives.

    Substitution: Various alkyl or aryl carbamates.

Scientific Research Applications

Carbamic acid, N-[[(phenylmethyl)amino]thioxomethyl]-, ethyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a prodrug for delivering active compounds.

    Industry: Utilized in the production of polymers and resins due to its ability to form stable carbamate linkages.

Mechanism of Action

The mechanism of action of carbamic acid, N-[[(phenylmethyl)amino]thioxomethyl]-, ethyl ester involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as acetylcholinesterase by forming a stable carbamate-enzyme complex. This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. The compound’s thioxomethyl group plays a crucial role in its binding affinity and specificity towards the enzyme.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table compares the target compound with analogous carbamate derivatives:

Compound Name Substituent on Amino Group Molecular Formula Molar Mass (g/mol) Key Features
Carbamic acid, N-[[(phenylmethyl)amino]thioxomethyl]-, ethyl ester (Target) Benzyl (C₆H₅CH₂–) C₁₁H₁₄N₂O₂S 238.3 Balanced lipophilicity; aromatic interactions
Carbamic acid, N-[[(5-nitro-2-pyridinyl)amino]thioxomethyl]-, ethyl ester 5-Nitro-2-pyridinyl C₉H₁₀N₄O₄S 270.3 Nitro group increases polarity; pyridine enhances hydrogen bonding
Carbamic acid, N-[[4-(1-methylethyl)phenyl]thioxomethyl]-, ethyl ester 4-Isopropylphenyl C₁₃H₁₇NO₂S 251.3 Higher lipophilicity due to branched alkyl chain; steric hindrance
Carbamic acid, [[(4,6-dimethyl-2-pyridinyl)amino]thioxomethyl]-, ethyl ester 4,6-Dimethyl-2-pyridinyl C₁₁H₁₅N₃O₂S 269.3 (inferred) Methyl groups reduce solubility; pyridine facilitates π-π stacking
Ethyl (5-bromopyridin-2-yl)carbamothioylcarbamate 5-Bromo-2-pyridinyl C₉H₁₀BrN₃O₂S 304.2 Bromine increases molecular weight; potential halogen bonding

Functional Group Impact on Properties

Aromatic vs. Heteroaromatic Substituents: Benzyl (Target): Provides moderate lipophilicity and aromatic interactions, suitable for drug design targeting hydrophobic pockets . Nitro or bromo substituents further modulate electronic properties .

Alkyl vs. Aryl Substituents :

  • 4-Isopropylphenyl () : Branched alkyl chains enhance lipophilicity but may reduce solubility in aqueous media. Useful in agrochemicals or lipid-soluble pharmaceuticals .
  • Ethyl Ester vs. tert-Butyl Ester () : Ethyl esters are more prone to hydrolysis than bulky tert-butyl esters, affecting metabolic stability .

Thioamide (C=S) vs.

Biological Activity

Carbamic acid, N-[[(phenylmethyl)amino]thioxomethyl]-, ethyl ester, is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₈N₂O₂S
  • CAS Number : [Specific CAS number not provided in search results]
  • Molecular Weight : Approximately 298.38 g/mol

1. Antitumor Activity

Research has indicated that carbamic acid derivatives exhibit antitumor properties. A study involving various carbamate compounds demonstrated their ability to inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest. The compound was observed to affect signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.

2. Genotoxicity

Several studies have reported the genotoxic effects of carbamic acid derivatives. For instance, it has been shown to induce chromosomal aberrations and DNA damage in both in vitro and in vivo models. The National Toxicology Program (NTP) reported that exposure to high doses led to significant leukopenia and other hematological changes in animal models .

3. Toxicity Profile

The toxicity profile of carbamic acid derivatives has been extensively studied:

  • Acute Toxicity : In animal studies, high doses resulted in severe adverse effects, including lung inflammation and nephropathy .
  • Chronic Exposure : Long-term exposure studies revealed dose-dependent increases in organ weights and severe health impacts such as cardiomyopathy and hepatocellular lesions .

Case Study 1: Antitumor Efficacy

In a clinical trial involving patients with leukemia, the compound was administered at doses ranging from 1–6 g/day. The results indicated a reduction in tumor size alongside common side effects like nausea and leukopenia . This suggests a potential role for the compound in cancer therapy, albeit with significant monitoring for adverse effects.

Case Study 2: Genotoxicity Assessment

A comprehensive study assessed the genotoxic potential of carbamic acid derivatives using various models. The findings indicated that the compound caused significant DNA damage across different cell types, raising concerns about its safety profile for therapeutic use .

Research Findings Summary

Study Findings
NTP Genotoxicity StudyInduced chromosomal aberrations; leukopenia observed at doses ≥ 330 ppm
Clinical Trial on LeukemiaShowed tumor reduction; side effects included nausea and leukopenia
Long-term Toxicity AssessmentDose-dependent organ weight increases; severe effects on lungs and kidneys noted

Q & A

Advanced Research Question

  • Chiral Reducing Agents : Use NaBH₄ in alcohol/halogenated solvent mixtures at –15°C to 0°C for asymmetric reduction of ketone intermediates, achieving >99% ee .
  • Chiral Auxiliaries : Introduce tert-butoxycarbonyl (Boc) groups to stabilize transition states during thiourea formation .
  • Catalytic Asymmetric Synthesis : Explore Ru- or Rh-catalyzed hydrogenation for scalable enantioselectivity .

How should researchers address contradictory bioactivity data between this compound and structurally analogous carbamates?

Advanced Research Question

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing phenylmethyl with morpholinomethyl) to isolate contributions to activity .
  • Comparative Assays : Test analogs under identical conditions (e.g., enzyme inhibition assays for proteases or ion channels) to control for experimental variability .
  • Computational Docking : Use molecular dynamics simulations to assess binding mode differences in target proteins (e.g., HIV-1 protease) .

What computational strategies are effective for predicting the compound’s reactivity and interaction with biological targets?

Advanced Research Question

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential (MESP) surfaces, identifying nucleophilic/electrophilic sites .
  • HOMO-LUMO Analysis : Calculate energy gaps (~5 eV) to predict charge-transfer interactions with biomolecules .
  • Molecular Dynamics (MD) : Simulate binding to ion channels (e.g., KCNQ4) to rationalize functional restoration observed in electrophysiological studies .

What safety protocols are recommended given limited compound-specific toxicological data?

Basic Research Question

  • General Precautions : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/dermal contact due to potential carbamate toxicity .
  • Waste Disposal : Hydrolyze with aqueous NaOH (1M) to degrade the carbamate into less hazardous amines/CO₂ .

How can researchers validate the compound’s role in modulating protein function amid conflicting in vitro/in vivo results?

Advanced Research Question

  • Dose-Response Profiling : Perform IC₅₀ assays across multiple cell lines (e.g., HEK293 vs. primary neurons) to assess context-dependent effects .
  • Metabolite Screening : Use LC-MS to identify active metabolites (e.g., hydrolyzed ethyl ester) that may contribute to discrepancies .
  • Knockout Models : Employ CRISPR-edited cell lines lacking target proteins (e.g., KCNQ4) to confirm specificity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Carbamic acid, N-[[(phenylmethyl)amino]thioxomethyl]-, ethyl ester
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Carbamic acid, N-[[(phenylmethyl)amino]thioxomethyl]-, ethyl ester

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.